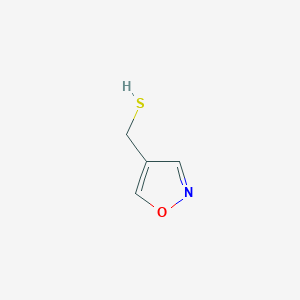
(1,2-Oxazol-4-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C4H5NOS. It features a five-membered ring containing both oxygen and nitrogen atoms, specifically at the first and second positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-4-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the thiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and thiol introduction steps .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Oxazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of (1,2-Oxazol-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A heterocyclic compound with a similar ring structure but lacking the thiol group.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Thiazole: Contains a sulfur atom in place of the oxygen atom in the ring structure.
Uniqueness
(1,2-Oxazol-4-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H5NOS |
|---|---|
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
1,2-oxazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-5-6-2-4/h1-2,7H,3H2 |
Clé InChI |
SMCSQBXWPYVUPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


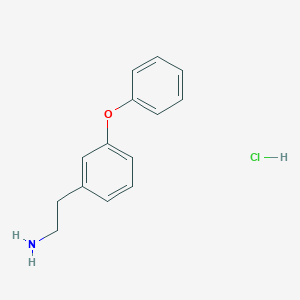
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
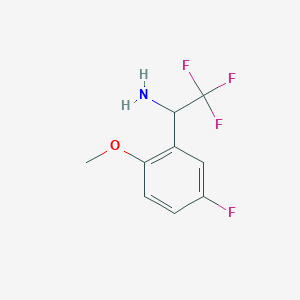
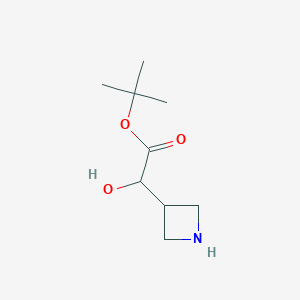
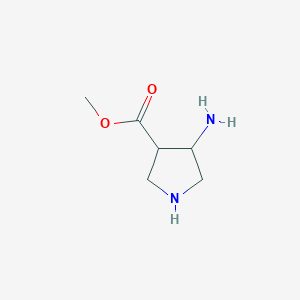


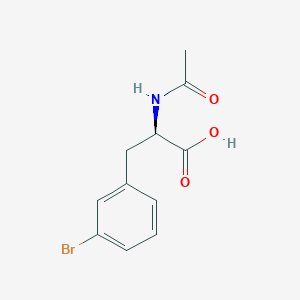
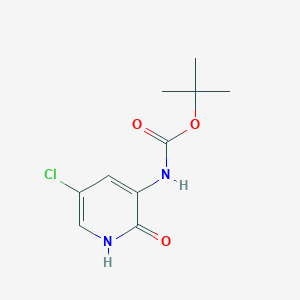
![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
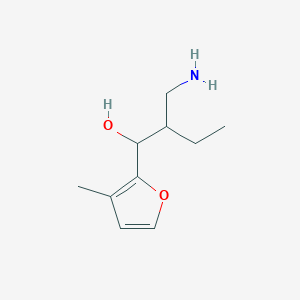
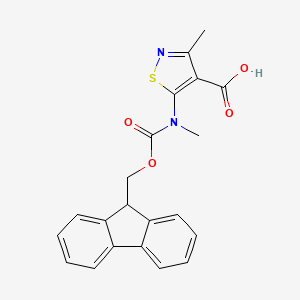
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
